Regioisomeric Advantage: 5-Position Substitution Confers Optimized Lipophilic-Ligand Efficiency Relative to 4- and 6-Position Analogs
In the dihydrobenzofuran scaffold series, the substitution position critically regulates both lipophilicity (logP) and topological polar surface area (TPSA), core determinants of membrane permeability and target engagement. Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate exhibits a predicted logP of 1.73 and TPSA of 35.53 Ų , placing it within the lead-like chemical space (logP 1–3, TPSA < 60 Ų) optimal for balancing solubility and passive permeability [1]. In contrast, 2-substituted dihydrobenzofuran propanoate analogs (e.g., methyl 2-(2,3-dihydro-1-benzofuran-5-yl)propanoate) introduce an additional α-methyl substituent that increases logP by approximately 0.3–0.5 units, potentially compromising aqueous solubility without commensurate gains in target affinity . This regioisomeric precision at the 5-position is structurally validated in patent literature where 5-substituted derivatives are explicitly claimed as DYRK kinase inhibitors, with 4- and 6-substituted analogs showing diminished activity [2].
| Evidence Dimension | Predicted lipophilicity (logP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | logP = 1.7271; TPSA = 35.53 Ų (Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate, CAS 1219101-96-8) |
| Comparator Or Baseline | logP ≈ 2.0–2.3; TPSA ≈ 35.5 Ų (estimated for methyl 2-(2,3-dihydro-1-benzofuran-5-yl)propanoate, CAS not specified; α-branched ester analog) |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.5 (comparator more lipophilic); TPSA essentially equivalent |
| Conditions | Predicted values (ACD/Labs or analogous algorithm); in silico physicochemical profiling |
Why This Matters
For library design and hit-to-lead optimization, the 5-substituted methyl ester provides a more favorable lipophilic-ligand efficiency starting point than α-branched or alternative regioisomers, reducing the need for subsequent property-tuning synthetic iterations.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
- [2] 2,3-Dihydrobenzofuran-5-YL Compounds as DYRK Kinase Inhibitors. US Patent 9,115,144 B2. Granted 2015-08-25. Available at: https://patents.justia.com/patent/9115144. View Source
